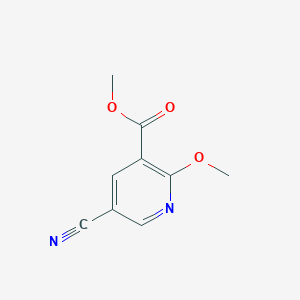

Methyl 5-cyano-2-methoxynicotinate

CAS No.: 1806320-48-8

Cat. No.: VC6357348

Molecular Formula: C9H8N2O3

Molecular Weight: 192.174

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1806320-48-8 |

|---|---|

| Molecular Formula | C9H8N2O3 |

| Molecular Weight | 192.174 |

| IUPAC Name | methyl 5-cyano-2-methoxypyridine-3-carboxylate |

| Standard InChI | InChI=1S/C9H8N2O3/c1-13-8-7(9(12)14-2)3-6(4-10)5-11-8/h3,5H,1-2H3 |

| Standard InChI Key | JBYRVTZGMZMMMA-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=N1)C#N)C(=O)OC |

Introduction

Chemical Identification and Structural Analysis

Systematic Nomenclature and Molecular Structure

Methyl 5-cyano-2-methoxynicotinate is designated by the IUPAC name methyl 5-cyano-2-methoxypyridine-3-carboxylate. The pyridine ring is substituted at positions 2 (methoxy group), 3 (methyl ester), and 5 (cyano group), as reflected in the SMILES notation COC1=C(C=C(C=N1)C#N)C(=O)OC . The InChIKey JBYRVTZGMZMMMA-UHFFFAOYSA-N uniquely identifies its stereochemical configuration.

Table 1: Fundamental Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 192.17 g/mol | |

| CAS Number | 1806320-48-8 | |

| XLogP3-AA (LogP) | 0.7 | |

| Topological Polar SA | 72.2 Ų |

Spectral and Computational Characterization

Computational analyses predict a rotatable bond count of 3 and hydrogen bond acceptor count of 5, suggesting moderate molecular flexibility and polarity . The compound’s exact mass (192.05349212 Da) and monoisotopic mass align with its elemental composition . While experimental spectral data (NMR, IR) are unavailable in public databases, density functional theory (DFT) simulations could model its electronic structure for reactivity predictions.

Synthesis and Manufacturing Considerations

Proposed Synthetic Routes

The synthesis of methyl 5-cyano-2-methoxynicotinate likely involves multi-step nucleophilic substitutions and cyclization reactions. A plausible route may include:

-

Methoxylation: Introduction of the methoxy group at position 2 via alkoxylation of a halogenated pyridine intermediate.

-

Cyano Group Incorporation: Cyanation at position 5 using copper(I) cyanide or palladium-catalyzed cross-coupling.

-

Esterification: Methyl ester formation at position 3 through Fischer esterification or alcoholysis of a carboxylic acid chloride.

Table 2: Key Synthetic Intermediates and Reagents

| Step | Intermediate | Reagents/Conditions |

|---|---|---|

| 1 | 2-Methoxypyridine derivative | NaOCH₃, CuI, DMF |

| 2 | 5-Cyanopyridine scaffold | CuCN, NH₄Cl, DMSO, 100°C |

| 3 | Carboxylic acid activation | SOCl₂, MeOH, reflux |

Industrial-Scale Challenges

Scale-up faces hurdles such as regioselectivity control during cyanation and purification of the final product. Suppliers like Combi-Blocks and VulcanChem classify it as a research-grade chemical, indicating limited commercial production .

| Exposure Route | First Aid Measures | PPE Requirements |

|---|---|---|

| Inhalation | Move to fresh air; seek medical attention | NIOSH-approved respirator |

| Skin Contact | Wash with water for 15+ minutes | Nitrile gloves, lab coat |

| Eye Contact | Flush eyes for 15+ minutes | Chemical goggles |

Regulatory Status and Compliance

Transportation and Labeling

Classified as non-hazardous for transport (DOT, IMDG, IATA), it requires no special labeling .

Research Use Restrictions

Designated "For research use only", it is excluded from FDA or EPA approvals for human/veterinary applications .

Ethical Note: Researchers must adhere to institutional biosafety protocols given the compound’s undefined biological activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume